molecular formula C12H11NO3 B13690614 5-Methyl-2-(p-tolyl)oxazole-4-carboxylic Acid

5-Methyl-2-(p-tolyl)oxazole-4-carboxylic Acid

Cat. No.: B13690614
M. Wt: 217.22 g/mol
InChI Key: GSXRISJGRAOAEB-UHFFFAOYSA-N
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Description

5-Methyl-2-(p-tolyl)oxazole-4-carboxylic Acid is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(p-tolyl)oxazole-4-carboxylic Acid typically involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor®. The process can be carried out at room temperature in a stereospecific manner, with inversion of stereochemistry . The oxidative aromatization of oxazolines to the corresponding oxazoles is achieved using reagents like manganese dioxide (MnO₂) in a packed reactor .

Industrial Production Methods

Industrial production methods for oxazole derivatives often involve metal-free synthetic routes to avoid the high costs, toxicity, and waste generation associated with metal-catalyzed reactions . These methods are eco-friendly and efficient, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(p-tolyl)oxazole-4-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like manganese dioxide.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo substitution reactions at the aromatic ring or the carboxylic acid group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields the corresponding oxazole, while substitution reactions can produce a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

5-Methyl-2-(p-tolyl)oxazole-4-carboxylic Acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(p-tolyl)oxazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interfere with biological processes, such as inhibiting the formation of biofilms by bacteria like Staphylococcus aureus . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-(p-tolyl)oxazole-4-carboxylic Acid is unique due to its specific substitution pattern and the presence of a p-tolyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

5-methyl-2-(4-methylphenyl)-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C12H11NO3/c1-7-3-5-9(6-4-7)11-13-10(12(14)15)8(2)16-11/h3-6H,1-2H3,(H,14,15)

InChI Key

GSXRISJGRAOAEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)C(=O)O

Origin of Product

United States

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